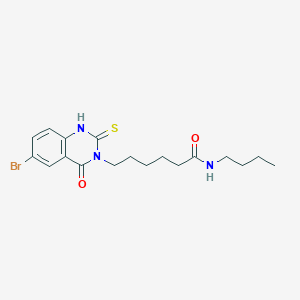
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one
概要
説明
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one is a compound known for its unique structural features. With a benzyloxy group attached to a phenyl ring and a methylated pentanone chain, it stands out as a versatile intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process. One common method involves the alkylation of 4-benzyloxybenzaldehyde with a suitable methylating agent in the presence of a base to form the intermediate compound. This intermediate can then be subjected to further reduction and ketonization to yield the final product, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one.
Industrial Production Methods: In industrial settings, this synthesis is often scaled up using continuous flow processes to ensure consistency and efficiency. Parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution. For instance, the benzyloxy group can be removed through catalytic hydrogenation, converting it into a hydroxyl group. Similarly, the ketone can be reduced to an alcohol using sodium borohydride.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate, while reductions could employ lithium aluminum hydride. Substitution reactions might involve halogenation under mild conditions to introduce functional groups at specific sites on the phenyl ring.
Major Products: The oxidation of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one often leads to the formation of carboxylic acids or aldehydes, depending on the conditions. Reduction typically results in the corresponding alcohols.
科学的研究の応用
The compound finds applications across a broad spectrum of scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Researchers use it in studies involving cellular signaling and metabolic pathways.
Industry: Its derivatives are used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism by which 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one exerts its effects is primarily through interaction with specific molecular targets. The benzyloxy group allows it to engage in pi-stacking interactions with aromatic residues in proteins, influencing binding affinity and activity. The ketone moiety is crucial for forming hydrogen bonds, further stabilizing its interaction with target sites.
類似化合物との比較
Comparison with Other Compounds: Compared to other benzyloxy-containing compounds, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one displays enhanced stability and reactivity due to its ketone group. It is less prone to hydrolysis compared to ethers and exhibits unique reactivity patterns.
List of Similar Compounds:
1-(4-Hydroxyphenyl)-4-methylpentan-3-one
1-(4-Methoxyphenyl)-4-methylpentan-3-one
1-(4-Aminophenyl)-4-methylpentan-3-one
There you have it—a comprehensive overview of this compound from its preparation to its applications. How does that sound?
特性
IUPAC Name |
4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJUQQMGAVBQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
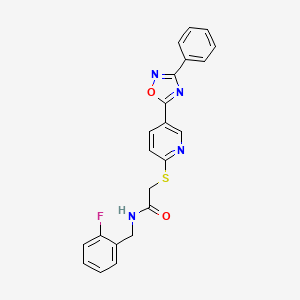
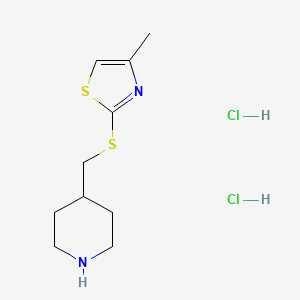
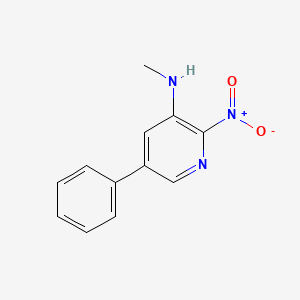

![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/new.no-structure.jpg)
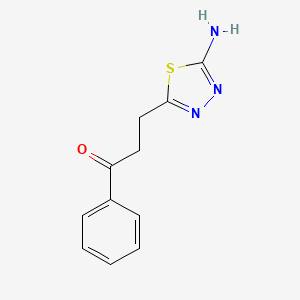
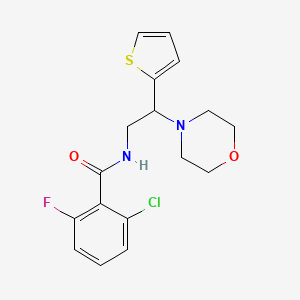
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2849115.png)
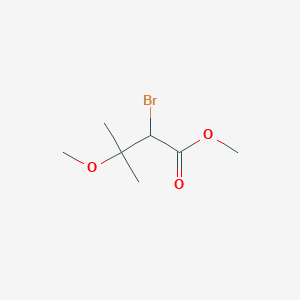
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)
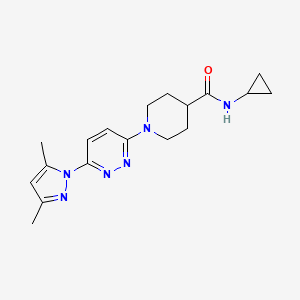
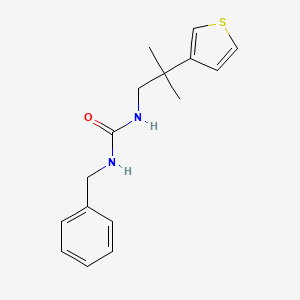
![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
